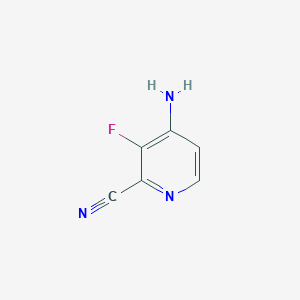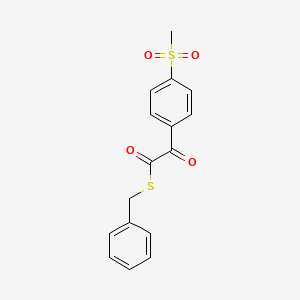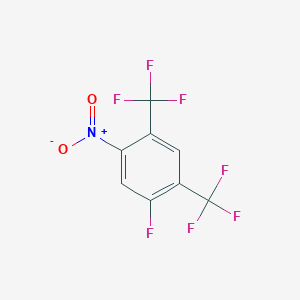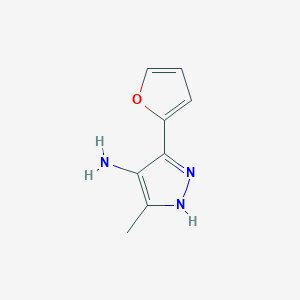
4-Amino-3-fluoropicolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-fluoropicolinonitrile is a chemical compound with the molecular formula C₆H₄FN₃ It is a derivative of picolinonitrile, characterized by the presence of an amino group at the 4-position and a fluorine atom at the 3-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-fluoropicolinonitrile typically involves multiple steps starting from commercially available precursors. One common method involves the fluorination of 3,4,5,6-tetrachloropicolinonitrile, followed by amination and other subsequent reactions. The general steps are as follows :
Fluorination: 3,4,5,6-tetrachloropicolinonitrile is treated with a fluoride ion source to produce 3-chloro-4,5,6-trifluoropicolinonitrile.
Amination: The trifluoropicolinonitrile is then aminated using ammonia to yield 4-amino-3-chloro-5,6-difluoropicolinonitrile.
Hydrazine Reaction: The fluoro substituent in the 6-position is reacted with hydrazine to produce 4-amino-3-chloro-5-fluoro-6-hydrazinopicolinonitrile.
Halogenation: The hydrazinopicolinonitrile is halogenated with a chlorine, bromine, or iodine source.
Hydrolysis and Esterification: The halopicolinonitrile is hydrolyzed and esterified with a strong acid and an alcohol.
Coupling: The final product is obtained through coupling with an aryl, alkyl, or alkenyl metal compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-fluoropicolinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 3-position can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substituted Picolinonitriles: Products with various substituents replacing the fluorine atom.
Oxidized and Reduced Derivatives: Compounds with modified amino groups.
Coupled Products: Complex molecules formed through coupling reactions.
Aplicaciones Científicas De Investigación
4-Amino-3-fluoropicolinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-fluoropicolinonitrile involves its interaction with specific molecular targets. The amino and fluorine groups on the pyridine ring allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-2-pyridinecarbonitrile: Similar structure but lacks the amino group at the 4-position.
4-Amino-3-chloro-5-fluoro-6-(substituted)picolinates: Similar compounds with different substituents at the 6-position.
Uniqueness
4-Amino-3-fluoropicolinonitrile is unique due to the specific positioning of the amino and fluorine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H4FN3 |
|---|---|
Peso molecular |
137.11 g/mol |
Nombre IUPAC |
4-amino-3-fluoropyridine-2-carbonitrile |
InChI |
InChI=1S/C6H4FN3/c7-6-4(9)1-2-10-5(6)3-8/h1-2H,(H2,9,10) |
Clave InChI |
AACHLDPMNHJVRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1N)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-Methyl-1H-imidazol-2-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B12870612.png)





![3-(4'-Hydroxybiphenyl-4-Yl)-N-(4-Hydroxycyclohexyl)-1,4-Dihydroindeno[1,2-C]pyrazole-6-Carboxamide](/img/structure/B12870661.png)
![4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine](/img/structure/B12870671.png)

![(1R)-Dicyclohexyl(2'-(naphthalen-2-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12870679.png)



![Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride](/img/structure/B12870706.png)
